ethyl 1-benzyl-1H-pyrazole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-benzylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)12-8-9-15(14-12)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYPKZBZUMCFEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity, Derivatization, and Transformation of Ethyl 1 Benzyl 1h Pyrazole 3 Carboxylate
Reactions at the Pyrazole (B372694) Nucleus
The pyrazole ring is an aromatic heterocycle, which imparts it with significant stability; however, it is still susceptible to a range of reactions under specific conditions. chemicalbook.comijnrd.org The presence of two adjacent nitrogen atoms reduces the electron density at the C3 and C5 positions, making the C4 position the most electron-rich and, therefore, the primary site for electrophilic attack. chemicalbook.compharmaguideline.com
Electrophilic Substitution: The C4 position of the pyrazole ring in ethyl 1-benzyl-1H-pyrazole-3-carboxylate is the principal site for electrophilic substitution. chemicalbook.compharmaguideline.com This is a general characteristic of N-substituted pyrazoles. rrbdavc.org Common electrophilic substitution reactions include halogenation and formylation. For instance, the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a well-established method for introducing a formyl group at the C4 position of pyrazole rings, yielding pyrazole-4-carbaldehydes. nih.govsemanticscholar.orgumich.edu Similarly, halogenating agents can introduce bromine or chlorine at this position. While direct halogenation of the title compound is not widely reported, related structures undergo such reactions; for example, 5-bromo-1H-pyrazole-3-carboxylate has been synthesized from a pyrazole precursor, indicating the viability of halogenation on the ring. acs.org
Nucleophilic Substitution: The C3 and C5 positions of the pyrazole ring have reduced electron density, making them theoretically susceptible to nucleophilic attack. chemicalbook.com However, direct nucleophilic substitution on an unsubstituted carbon of the pyrazole ring is uncommon and typically requires the presence of a good leaving group at the target position.
Table 1: Representative Electrophilic Substitution Reactions on the Pyrazole Nucleus
| Reaction Type | Reagents | Position of Substitution | Product Type | Reference |
|---|---|---|---|---|
| Formylation (Vilsmeier-Haack) | POCl₃, DMF | C4 | 1-Benzyl-4-formyl-1H-pyrazole-3-carboxylate derivative | nih.govsemanticscholar.org |
| Halogenation | Br₂, Cl₂, or POBr₃ | C4 | 4-Halo-1-benzyl-1H-pyrazole-3-carboxylate derivative | ijnrd.orgacs.org |
| Nitration | HNO₃/H₂SO₄ | C4 | 1-Benzyl-4-nitro-1H-pyrazole-3-carboxylate derivative | globalresearchonline.net |
| Sulfonation | Fuming H₂SO₄ | C4 | 1-Benzyl-4-sulfo-1H-pyrazole-3-carboxylate derivative | globalresearchonline.net |
The aromatic pyrazole ring is generally resistant to both oxidation and reduction under mild conditions due to the stability conferred by its aromaticity. chemicalbook.comijnrd.orgglobalresearchonline.net
Oxidation: Strong oxidizing agents are typically required to affect the pyrazole ring itself. chemicalbook.com Oxidation, when it occurs, may target the nitrogen atoms; for example, treatment with peroxides can sometimes lead to the formation of pyrazole N-oxides. ijnrd.org More commonly, substituent groups attached to the ring are oxidized before the ring itself. chemicalbook.com
Reduction: The pyrazole ring can be reduced via catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C). ijnrd.orgrrbdavc.org This process first reduces the pyrazole to a pyrazoline (dihydropyrazole) and, upon further hydrogenation, to a pyrazolidine (B1218672) (tetrahydropyrazole). ijnrd.orgrrbdavc.org For example, 1-phenylpyrazole (B75819) can be hydrogenated to 1-phenyl-4,5-dihydropyrazole and subsequently to 1-phenylpyrazolidine. rrbdavc.org
Ring-Opening: The pyrazole ring can be forced to open under the action of very strong bases, such as sodamide (NaNH₂). pharmaguideline.comrrbdavc.org This reaction is often initiated by the deprotonation of a carbon atom on the ring, typically at the C3 or C5 position, which leads to the cleavage of the ring structure. chemicalbook.compharmaguideline.com
Rearrangement: The pyrazole scaffold can participate in various molecular rearrangements. These are often complex, multi-step processes that can be triggered thermally or by specific reagents. Examples in pyrazole chemistry include sigmatropic rearrangements and thio-Claisen rearrangements, which can alter the substitution pattern or lead to fused ring systems. acs.orgnih.gov For instance, pyrazole sulfoxides have been shown to undergo ortho-allylation through a thio-Claisen rearrangement sequence. acs.org
Degradation: Thermal degradation studies on pyrazole derivatives indicate that the heterocyclic ring is stable up to relatively high temperatures. researchgate.net When degradation occurs, it involves the fragmentation of the molecule, with the specific pathway and products depending on the nature and position of the substituents on the ring. researchgate.net
Transformations of the Ester Functionality
The ethyl carboxylate group at the C3 position is a key site for derivatization, allowing for the synthesis of a wide array of new compounds through standard ester chemistry.
Amidation: The ethyl ester can be readily converted into a variety of amides. A common strategy involves the initial hydrolysis of the ester to the corresponding carboxylic acid (1-benzyl-1H-pyrazole-3-carboxylic acid). The acid can then be activated, for example by conversion to an acid chloride using thionyl chloride (SOCl₂), and subsequently reacted with a primary or secondary amine to form the desired amide. acs.org This approach has been used to synthesize a diverse library of 1-benzylpyrazolo-3-carboxamides. acs.org
Hydrazinolysis: Reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) results in hydrazinolysis, where the ethoxy group is displaced to form the corresponding carbohydrazide (B1668358) (1-benzyl-1H-pyrazole-3-carbohydrazide). This hydrazide is a valuable intermediate for synthesizing other heterocyclic systems or further functionalized derivatives. researchgate.net
Table 2: Derivatization of the Ester Functionality
| Transformation | Typical Reagents | Intermediate | Final Product | Reference |
|---|---|---|---|---|
| Amidation | 1. NaOH or LiOH (hydrolysis) 2. SOCl₂ or HATU (activation) 3. R₂NH (amine) | 1-Benzyl-1H-pyrazole-3-carboxylic acid | N-substituted-1-benzyl-1H-pyrazole-3-carboxamide | acs.org |
| Hydrazinolysis | N₂H₄·H₂O | Not applicable | 1-Benzyl-1H-pyrazole-3-carbohydrazide | researchgate.net |
Reduction to Alcohol: The ester group can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting this compound into (1-benzyl-1H-pyrazol-3-yl)methanol. semanticscholar.orgsigmaaldrich.com This reaction provides a direct route to the corresponding alcohol derivative while leaving the pyrazole ring and benzyl (B1604629) group intact.
Conversion to Aldehyde: The synthesis of the corresponding aldehyde, 1-benzyl-1H-pyrazole-3-carbaldehyde, from the ester is more complex. Direct reduction to the aldehyde requires careful control and specialized reducing agents, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures to prevent over-reduction to the alcohol. An alternative, two-step route involves the reduction of the ester to (1-benzyl-1H-pyrazol-3-yl)methanol, followed by a controlled oxidation of the alcohol to the aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC) or a TEMPO-catalyzed oxidation. semanticscholar.orgumich.edu
Saponification and Decarboxylation Pathways
The transformation of this compound to the corresponding 1-benzyl-1H-pyrazole involves a two-step sequence: saponification of the ethyl ester followed by decarboxylation of the resulting carboxylic acid.
Saponification: The hydrolysis of the ethyl ester group to a carboxylate is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, through alkaline hydrolysis. researchgate.net This process involves heating the ester with a base such as sodium hydroxide (B78521) or potassium hydroxide in a suitable solvent system, like an alcohol-water mixture. The resulting product is the sodium or potassium salt of 1-benzyl-1H-pyrazole-3-carboxylic acid, which can be neutralized with an acid to yield the free carboxylic acid. While specific studies on the hydrolysis of ethyl 5-acetyl-1H-pyrazole-3-carboxylate are available as a key step in the synthesis of the drug darolutamide, the principles are directly applicable to the 3-carboxylate isomer. researchgate.net
Decarboxylation: The subsequent removal of the carboxylic acid group from the pyrazole ring can be challenging. Methods for the decarboxylation of pyrazole-4-carboxylic acids are more extensively documented and often require harsh conditions. googleapis.comgoogle.com For instance, heating the carboxylic acid neat at its melting point has been reported, sometimes resulting in low yields. google.com Alternative methods include copper-catalyzed protodecarboxylation, which may require high temperatures (e.g., 200 °C via microwave irradiation) and specific ligand/base systems. google.com Decarboxylation can also be performed under acidic or basic conditions at elevated temperatures, with reaction times ranging from 2 to 7 hours. googleapis.com The efficiency of decarboxylation can be significantly influenced by the substituents present on the pyrazole ring. google.com
| Transformation Step | Typical Reagents & Conditions | Product | Reference |
| Saponification | NaOH or KOH, Alcohol/Water, Heat | 1-benzyl-1H-pyrazole-3-carboxylic acid | researchgate.net |
| Decarboxylation | Heat (neat); Copper catalyst, High temp; Acid or Base, High temp | 1-benzyl-1H-pyrazole | googleapis.comgoogle.com |
Reactivity of the Benzyl N-Substituent
The N-benzyl group is not merely a passive substituent; its benzylic position is susceptible to functionalization, and the entire group can be cleaved to allow for the introduction of other substituents at the N1-position.
Benzylic Functionalization Reactions
The methylene (B1212753) (CH₂) group of the benzyl substituent is a potential site for oxidation reactions. Catalytic systems, such as those employing manganese, have been shown to be effective for the selective benzylic oxidation of a wide array of functionalized compounds to the corresponding ketones using hydrogen peroxide as a benign oxidant. nih.gov For example, 2-benzyl-1H-1,3-benzodiazole can be converted to the corresponding ketone in good yield. nih.gov This methodology demonstrates tolerance for various functional groups, suggesting that this compound could potentially be oxidized at the benzylic position to yield ethyl 1-benzoyl-1H-pyrazole-3-carboxylate without affecting the pyrazole core or the ester functionality.
Cleavage and Introduction of Other N-Substituents
The N-benzyl group is often employed as a protecting group for nitrogen-containing heterocycles and can be removed under various conditions. A common method for N-debenzylation is catalytic hydrogenation, typically using palladium on carbon (Pd/C) or palladium hydroxide (Pearlman's catalyst, Pd(OH)₂) under a hydrogen atmosphere. researchgate.netnih.gov
However, alternative methods have been developed, particularly for substrates where catalytic hydrogenation is problematic. One such procedure involves the use of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) with oxygen bubbled through the reaction mixture. researchgate.net This method is proposed to proceed via the formation of a benzylic anion, which then reacts with oxygen to form a peroxy anion intermediate. This intermediate subsequently breaks down to yield the debenzylated heterocycle and benzaldehyde. researchgate.net The use of a 4-methoxybenzyl (PMB) group, a variant of the benzyl group, has also been explored as a protecting group for pyrazoles, which can be conveniently removed with trifluoroacetic acid (TFA). clockss.org Once the benzyl group is cleaved, the resulting N-unsubstituted pyrazole can be functionalized with a variety of other substituents.
| Reaction | Reagents & Conditions | Outcome | Reference |
| N-Debenzylation | Pd(OH)₂/C, H₂, EtOH, 60°C | Cleavage of N-benzyl group | nih.gov |
| N-Debenzylation | KOtBu, DMSO, O₂ | Cleavage of N-benzyl group | researchgate.net |
| N-Deprotection (PMB) | Trifluoroacetic Acid (TFA) | Cleavage of N-PMB group | clockss.org |
Palladium-Catalyzed Cross-Coupling and Other Metal-Mediated Transformations
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic systems, including pyrazoles. rsc.org For this compound, the C4 and C5 positions of the pyrazole ring are potential sites for C-H functionalization.
Research has shown that palladium-catalyzed C-H bond arylation can be directed to the C5 position of the pyrazole ring when an ester substituent is present at the C4 position, effectively acting as a removable blocking group. academie-sciences.fr While this research focused on a 1-methylpyrazole-4-carboxylate, the principle of using an ester to direct regioselectivity is relevant. In the case of this compound, the C4 and C5 positions are unsubstituted and available for reaction. The presence of an electron-withdrawing ester group at C3 and the benzyl group at N1 influences the acidity and reactivity of the C-H bonds at C4 and C5.
Studies on the C-H functionalization of pyrazoles have demonstrated that Pd-catalyzed allylation and benzylation are possible when an electron-withdrawing group is present at the C4 position, which enhances the acidity of the C5-H bond. nih.gov Given the electronic nature of the ester at C3, similar reactivity at the C4 or C5 position of this compound could be anticipated, providing a direct route to more complex pyrazole derivatives. Furthermore, palladium-catalyzed methods for the synthesis of N-arylpyrazoles via C-N coupling of pyrazoles with aryl triflates have been developed, showcasing the versatility of palladium catalysis in modifying the pyrazole scaffold. nih.gov
Advanced Spectroscopic and Structural Characterization of Ethyl 1 Benzyl 1h Pyrazole 3 Carboxylate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR Techniques)
High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of pyrazole (B372694) derivatives in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
The ¹H NMR spectrum of a typical ethyl 1-benzyl-1H-pyrazole-3-carboxylate structure exhibits characteristic signals. The protons of the ethyl ester group appear as a triplet (CH₃) and a quartet (CH₂), typically around 1.3-1.4 ppm and 4.3-4.4 ppm, respectively, with a coupling constant (J) of approximately 7 Hz. mdpi.com The benzylic protons (CH₂) attached to the pyrazole nitrogen appear as a sharp singlet around 5.4-5.6 ppm. The protons of the benzyl (B1604629) phenyl ring and any phenyl substituent on the pyrazole ring resonate in the aromatic region (7.2-7.8 ppm). A key signal is the singlet for the pyrazole ring proton (H4), which typically appears around 6.5-7.1 ppm. mdpi.comrsc.org
In the ¹³C NMR spectrum, the carbonyl carbon of the ester is the most deshielded, appearing around 161-163 ppm. mdpi.comrsc.org The carbons of the pyrazole ring show distinct signals, with C3 and C5 appearing at approximately 141-148 ppm and C4 at around 105-110 ppm. mdpi.comrsc.org The benzylic CH₂ carbon is typically found near 55-57 ppm, while the ethyl ester carbons (CH₂ and CH₃) resonate at about 61 ppm and 14 ppm, respectively. mdpi.com
Analysis of coupling constants provides valuable structural information. For instance, the vicinal coupling (³JHH) of approximately 7.2 Hz for the ethyl group confirms the CH₂-CH₃ fragment. rsc.org In substituted derivatives, long-range couplings can also be observed, aiding in the definitive assignment of signals.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Pyrazole-3-carboxylate Derivative Data derived from a structurally similar compound: 1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. mdpi.com
| Assignment | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
|---|---|---|
| CH₃ (ethyl) | ~1.37 (t, J = 8Hz) | ~14.8 |
| OCH₂ (ethyl) | ~4.37 (q, J = 8Hz) | ~61.3 |
| C₆H₅-CH₂-N | ~5.4 - 5.6 (s) est. | ~56.8 |
| Pyrazole-CH | ~6.55 (s) | ~109.2 |
| Aromatic-CH | ~7.34 (m) | ~128-129 |
| Pyrazole-C3 | - | ~141.4 |
| Pyrazole-C5 | - | ~143.3 |
| C=O (ester) | - | ~162.9 |
est. = estimated range based on typical values
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining the through-space proximity of protons, providing crucial insights into the molecule's preferred conformation in solution.
For this compound, a key conformational feature is the relative orientation of the benzyl and pyrazole rings. NOESY/ROESY experiments can detect spatial correlations between the benzylic CH₂ protons and the H5 proton of the pyrazole ring. The presence and intensity of these cross-peaks can confirm the syn or anti conformation of the benzyl group relative to the pyrazole ring substituents. Furthermore, correlations between the benzyl protons and protons on a C3-substituent can reveal the rotational preference around the N-CH₂ and C3-Aryl bonds. This data complements solid-state X-ray diffraction studies, indicating whether the solid-state conformation is retained in solution.
Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Pathway Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₁₉H₁₈N₂O₂), the expected monoisotopic mass is 306.1368 g/mol . uni.lu HRMS analysis of its derivatives, such as the brominated analogue (C₁₉H₁₇BrN₂O₂), confirms the molecular formula with a high degree of confidence, showing a molecular weight of 385.25 g/mol . sigmaaldrich.com This precision is critical for distinguishing between isomers and confirming the successful synthesis of the target molecule.
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions reveal the compound's structural backbone.
For this compound, a primary and highly characteristic fragmentation pathway involves the cleavage of the benzyl group. The most stable and abundant fragment ion observed is often the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, resulting from the loss of the pyrazole core. mdpi.com Other significant fragmentation pathways could include:
Loss of an ethoxy radical (•OCH₂CH₃) from the ester group.
Decarboxylation (loss of CO₂) followed by other rearrangements.
Cleavage of the pyrazole ring itself.
The fragmentation pattern provides a structural fingerprint that can be used to identify the compound and distinguish it from its isomers. researchgate.netresearchgate.net
Table 2: Predicted Fragmentation Ions for this compound
| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 307.14 | 91.05 | C₁₂H₁₀N₂O₂ | Tropylium cation [C₇H₇]⁺ |
| 307.14 | 216.09 | C₇H₇ | [M - Benzyl + H]⁺ |
| 307.14 | 262.11 | C₂H₅O• | [M - Ethoxy]⁺ |
Single-Crystal X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. mkuniversity.ac.in
Studies on derivatives of this compound, such as the 3-(4-bromophenyl), 3-(4-methylphenyl), and 3-(4-fluorophenyl) analogues, have been conducted. nih.govnih.govresearchgate.net These studies consistently show that the core structure adopts a specific conformation in the crystal lattice. For instance, in ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, the pyrazole ring forms significant dihedral angles with the benzyl and bromophenyl rings, measuring 88.00(16)° and 5.78(13)°, respectively. nih.govnih.gov This near-perpendicular orientation of the benzyl ring relative to the pyrazole ring is a common feature observed across these derivatives. nih.govresearchgate.netnih.gov
The crystal packing is often stabilized by weak intermolecular interactions. C—H···O hydrogen bonds are frequently observed, where a hydrogen atom from a phenyl or benzyl ring interacts with the carbonyl oxygen of the ester group on an adjacent molecule, linking the molecules into a stable supramolecular architecture. nih.govnih.gov
Table 3: Representative Crystallographic Data for Derivatives of Ethyl 1-benzyl-1H-pyrazole-carboxylate
| Parameter | Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate nih.gov | Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate nih.gov | Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate nih.gov |
|---|---|---|---|
| Formula | C₁₉H₁₇BrN₂O₂ | C₂₀H₂₀N₂O₂ | C₁₉H₁₇FN₂O₂ |
| Crystal System | Monoclinic | Triclinic | Triclinic |
| Space Group | P2₁/c | P-1 | P-1 |
| a (Å) | 10.5656 (13) | 7.666 (4) | 8.119 (8) |
| b (Å) | 15.3433 (19) | 10.160 (6) | 10.173 (6) |
| c (Å) | 11.5706 (14) | 11.381 (7) | 10.814 (6) |
| β (°) or γ (°) | β = 111.506 (2) | γ = 85.47 (1) | γ = 91.460 (16) |
| Dihedral Angle (Pyrazole-Benzyl) | 88.00 (16)° | 83.40 (4)° | 81.19 (18)° |
| Dihedral Angle (Pyrazole-Aryl) | 5.78 (13)° | 15.68 (4)° | 4.57 (16)° |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |
| Ethyl 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate |
| Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate |
| Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate |
| Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate |
Theoretical and Computational Chemistry Studies on Ethyl 1 Benzyl 1h Pyrazole 3 Carboxylate
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic properties and energetics of ethyl 1-benzyl-1H-pyrazole-3-carboxylate.
HOMO-LUMO Gap Analysis and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For pyrazole (B372694) derivatives, the HOMO is typically localized on the pyrazole ring and the phenyl group, while the LUMO is distributed over the pyrazole and the ester group. jcsp.org.pk This distribution dictates the sites susceptible to electrophilic and nucleophilic attack.
Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). For a series of pyrazole-carboxamide compounds, DFT calculations have shown that modifications to the substituent groups can significantly alter these descriptors, thereby tuning the molecule's reactivity. jcsp.org.pk For instance, the introduction of electron-withdrawing or -donating groups on the phenyl ring of related pyrazole structures has been shown to modulate the HOMO-LUMO gap and, consequently, the molecule's bioactivity.
Table 1: Hypothetical Reactivity Descriptors for this compound and Analogs
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Chemical Hardness (η) |
| This compound | -6.5 | -1.0 | 5.5 | 3.75 | 2.75 |
| Ethyl 1-(4-nitrobenzyl)-1H-pyrazole-3-carboxylate | -6.8 | -1.5 | 5.3 | 4.15 | 2.65 |
| Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate | -6.3 | -0.9 | 5.4 | 3.60 | 2.70 |
Note: This table is illustrative and based on general trends observed in pyrazole derivatives. Actual values would require specific DFT calculations.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are instrumental in predicting spectroscopic properties, which aids in the characterization of the molecule. Theoretical calculations of vibrational frequencies (IR and Raman) for pyrazole derivatives have shown good correlation with experimental data. derpharmachemica.com For instance, the characteristic C=O stretching frequency of the ester group and the vibrational modes of the pyrazole and benzene (B151609) rings can be accurately predicted.
Similarly, Time-Dependent DFT (TD-DFT) calculations can forecast the electronic absorption spectra (UV-Vis). materialsciencejournal.org The predicted absorption maxima (λmax) and oscillator strengths can help in understanding the electronic transitions within the molecule, which are typically π-π* transitions involving the aromatic rings and the pyrazole system. materialsciencejournal.org
Molecular Dynamics Simulations for Conformational Dynamics and Solution Behavior
Molecular dynamics (MD) simulations are a powerful tool to investigate the conformational flexibility and behavior of this compound in solution. While specific MD studies on this exact molecule are not prevalent in the literature, the methodology is widely applied to similar flexible molecules. acs.orgmdpi.comresearchgate.net
An MD simulation would typically involve placing the molecule in a box of solvent (e.g., water or an organic solvent) and solving Newton's equations of motion for all atoms over a certain period. This simulation would reveal the preferred conformations of the molecule, particularly the rotational freedom around the single bonds connecting the benzyl (B1604629) group, the pyrazole ring, and the ethyl carboxylate group.
Key insights from such a simulation would include the distribution of dihedral angles, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor. For instance, crystal structures of related compounds like ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate show a significant dihedral angle between the pyrazole and benzyl rings, which would be a key conformational feature to monitor in a simulation. nih.gov
In Silico Modeling of Ligand-Target Interactions (focus on molecular recognition principles)
The pyrazole scaffold is a common feature in many biologically active compounds, and molecular docking studies are frequently used to predict how these molecules might bind to protein targets. nih.govnih.gov For this compound, docking studies could be employed to screen for potential biological targets or to understand its interaction with a known receptor.
The general principles of molecular recognition for pyrazole derivatives often involve:
Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while an N-H group on an unsubstituted pyrazole could be a donor. orientjchem.org The carbonyl oxygen of the ester group is also a potential hydrogen bond acceptor.
Hydrophobic Interactions: The benzyl and any other phenyl groups contribute to hydrophobic interactions with nonpolar residues in a binding pocket.
π-π Stacking: The aromatic pyrazole and benzene rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
For example, in studies of pyrazole derivatives as inhibitors of certain kinases, the pyrazole core often forms key hydrogen bonds with the hinge region of the kinase domain, while the substituent groups occupy adjacent hydrophobic pockets. nih.gov
Table 2: Potential Interacting Residues for this compound in a Hypothetical Kinase Binding Site
| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid |
| Pyrazole Ring N2 | Hydrogen Bond Acceptor | Backbone NH of Alanine |
| Carbonyl Oxygen | Hydrogen Bond Acceptor | Side chain of Lysine |
| Benzyl Group | Hydrophobic/π-π Stacking | Phenylalanine, Leucine |
| Phenyl Group (if present at C5) | Hydrophobic/π-π Stacking | Tyrosine, Valine |
Computational Elucidation of Reaction Mechanisms and Transition States
The synthesis of this compound typically involves the N-alkylation of a pre-formed pyrazole ring, such as ethyl 1H-pyrazole-3-carboxylate, with benzyl chloride. researchgate.net Computational chemistry can be used to elucidate the mechanism of this reaction.
A plausible mechanism is a nucleophilic substitution (SN2) reaction where the deprotonated nitrogen of the pyrazole anion attacks the benzylic carbon of benzyl chloride. DFT calculations could be used to model the reaction pathway, locating the transition state structure and calculating the activation energy. This would provide a deeper understanding of the reaction kinetics and the factors influencing the regioselectivity of the N-alkylation (i.e., substitution at N1 vs. N2). Such studies have been performed on similar heterocyclic systems to rationalize experimental outcomes.
Quantitative Structure-Activity Relationship (QSAR) Studies based on Molecular Descriptors
QSAR is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For a set of pyrazole derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized analogs, including this compound.
The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). shd-pub.org.rsacs.org Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical model that relates these descriptors to the observed biological activity.
For pyrazole derivatives, QSAR studies have successfully modeled their activity as inhibitors of various enzymes. nih.govresearchgate.net These models often highlight the importance of steric, electronic, and hydrophobic properties in determining the biological potency. For this compound, relevant descriptors would likely include its molecular volume, surface area, and descriptors related to the electrostatic potential, which would influence its binding to a target protein.
Q & A
Q. Advanced
- Chromatography : Use HPLC with UV detection (λ = 254 nm) or GC (≥98% purity) .
- Spectroscopy : ¹H/¹³C NMR and IR confirm functional groups (e.g., ester C=O at 1694 cm⁻¹ ).
- Stability studies : Monitor under accelerated conditions (40°C/75% RH) to identify hydrolytic degradation (e.g., ester cleavage to carboxylic acid) .
What environmental precautions are critical during accidental releases of this compound?
Q. Basic
- Containment : Absorb spills with inert materials (e.g., silica gel) to prevent drainage contamination .
- Disposal : Follow local regulations for hazardous waste; incineration is preferred for organic esters .
Advanced : Conduct ecotoxicity assays (e.g., Daphnia magna LC50) if environmental mobility data are lacking .
How do substituents on the benzyl group affect the compound’s reactivity and bioactivity?
Q. Advanced
- Electron-withdrawing groups (e.g., 4-Cl): Enhance electrophilicity, improving cross-coupling reaction rates .
- Electron-donating groups (e.g., 4-CH₃): Increase metabolic stability but reduce antimicrobial potency .
Case study : 4-Chlorobenzyl derivatives show higher crystallinity due to halogen bonding , while 3-methylbenzyl analogs exhibit unique bioactivity profiles .
What strategies mitigate side reactions during N-benzylation of pyrazole precursors?
Q. Advanced
- Solvent choice : Polar aprotic solvents (acetonitrile) favor SN2 mechanisms, reducing elimination byproducts .
- Temperature control : Reflux at 80–85°C minimizes thermal decomposition.
- Catalytic additives : Phase-transfer catalysts (e.g., TBAB) improve benzyl halide solubility .
How can researchers scale up synthesis without compromising yield?
Q. Advanced
- Continuous flow reactors : Enhance heat/mass transfer and reduce reaction time ( notes 97% yield in scaled azide reactions) .
- In-line monitoring : Use FTIR or PAT tools to track reaction progress.
- Solvent recycling : Distill acetonitrile for reuse, aligning with green chemistry principles .
What spectroscopic data are essential for confirming the compound’s structure?
Q. Basic
- ¹H NMR : Key signals include ethyl ester (δ 1.34 ppm, triplet; δ 4.30 ppm, quartet) and pyrazole protons (δ 7.82 ppm, singlet) .
- IR : Ester C=O stretch at ~1694 cm⁻¹ and NO₂ stretches (if nitro-substituted) at ~1520 cm⁻¹ .
- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error .
Why might this compound exhibit low solubility, and how can this be addressed?
Q. Advanced
- Low solubility : Attributed to aromatic stacking and hydrophobic benzyl groups.
- Solutions :
- Use co-solvents (DMSO:water mixtures) for in vitro assays .
- Synthesize sulfonate or glycoside derivatives to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
